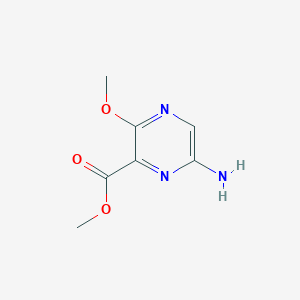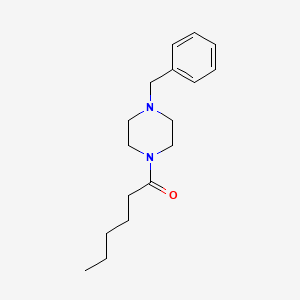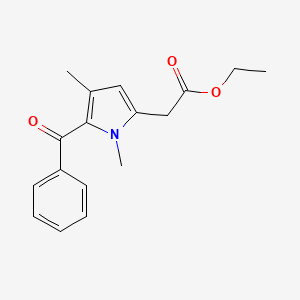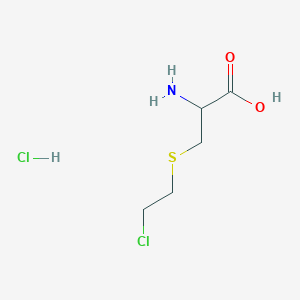
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride is a chemical compound that features a unique combination of amino, chloro, and sulfanyl groups attached to a propionic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride typically involves the reaction of 2-chloroethanethiol with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding ethyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
- 2-Amino-3-(2-chloroethylthio)-propionic acid
- 2-Amino-3-(2-bromoethylsulfanyl)-propionic acid
- 2-Amino-3-(2-iodoethylsulfanyl)-propionic acid
Comparison:
- Uniqueness: The presence of the chloro group in 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride makes it more reactive towards nucleophiles compared to its bromo or iodo counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo or iodo derivatives, making it more suitable for controlled reactions.
属性
CAS 编号 |
89299-66-1 |
|---|---|
分子式 |
C5H11Cl2NO2S |
分子量 |
220.12 g/mol |
IUPAC 名称 |
2-amino-3-(2-chloroethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H |
InChI 键 |
FZKNTCNFTWGOOW-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)SCC(C(=O)O)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
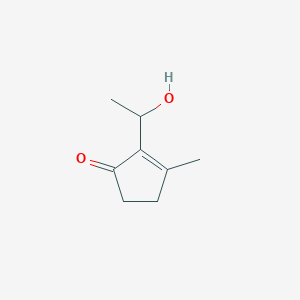
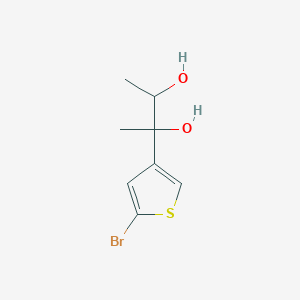
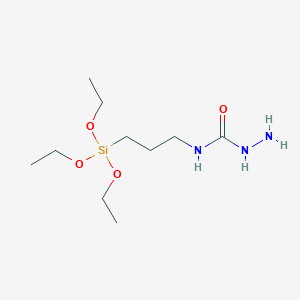
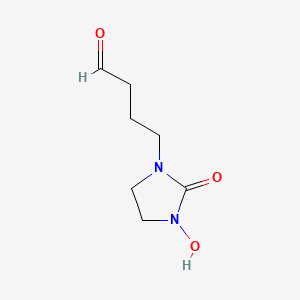
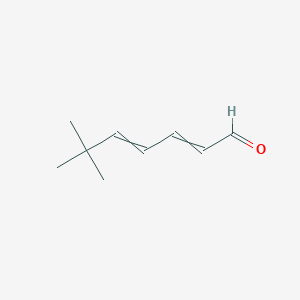
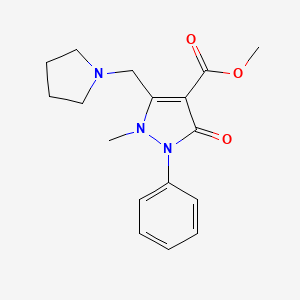
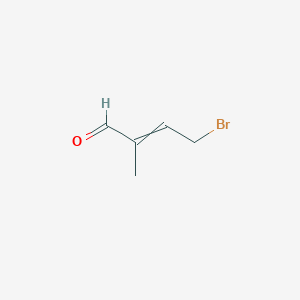

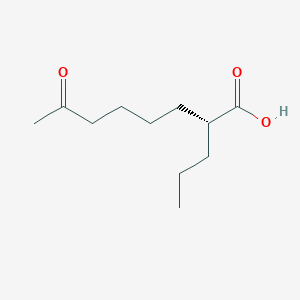
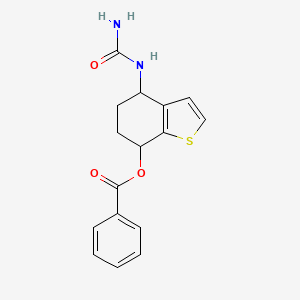
![1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B8535910.png)
